Cas no 321998-61-2 (N-(4-Chlorobenzyl)-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide)
321998-61-2 structure
Product Name:N-(4-Chlorobenzyl)-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
CAS No:321998-61-2
MF:C21H14ClF3N4OS
MW:462.875272274017
CID:5017457
Update Time:2023-08-25
N-(4-Chlorobenzyl)-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-chlorobenzyl)-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- N-[(4-chlorophenyl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- N-(4-Chlorobenzyl)-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
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- Inchi: 1S/C21H14ClF3N4OS/c22-15-8-6-13(7-9-15)10-26-19(30)16-11-27-29(18(16)21(23,24)25)20-28-17(12-31-20)14-4-2-1-3-5-14/h1-9,11-12H,10H2,(H,26,30)
- InChI Key: ZQBVBWNYEJVNGG-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CNC(C1C=NN(C2=NC(=CS2)C2C=CC=CC=2)C=1C(F)(F)F)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 31
- Rotatable Bond Count: 5
- Complexity: 614
- XLogP3: 5.2
- Topological Polar Surface Area: 88
N-(4-Chlorobenzyl)-1-(4-phenyl-1,3-thiazol-2-yl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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